molecular formula C14H16N2 B2914897 (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine CAS No. 289476-22-8

(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine

Cat. No. B2914897
CAS RN: 289476-22-8
M. Wt: 212.296
InChI Key: RRAGLXJZCODDRE-UHFFFAOYSA-N
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Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3 . This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .


Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The reaction involves the conversion of acetophenone to 1-Phenylethylamine using ammonia and hydrogen . Another method for this transformation is the Leuckart reaction, which uses ammonium formate .


Molecular Structure Analysis

The molecular formula of 1-Phenylethylamine is C8H11N . Its average mass is 121.180 Da and its mono-isotopic mass is 121.089149 Da .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms One study provides a detailed kinetic investigation of the reactions between secondary alicyclic amines and O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates, exploring the implications of these reactions for understanding reaction mechanisms in organic chemistry. The research highlights the presence of a zwitterionic tetrahedral intermediate and changes in the rate-determining step with variations in amine basicity, offering insights into nucleophilicity and electrophilicity in chemical reactions (Castro et al., 2004).

Materials Science and Catalysis In materials science, (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine derivatives are used in the synthesis and characterization of polynuclear spin crossover complexes. These complexes are studied for their synthesis, structure, and magnetic behavior, contributing to the development of materials with potential applications in memory devices, sensors, and switches (Boldog et al., 2009).

Synthetic Organic Chemistry The compound is also involved in facilitating novel and efficient synthetic routes. For example, it participates in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of new pharmaceuticals, highlighting its role in enabling the construction of complex molecular architectures with high stereocontrol (Fleck et al., 2003).

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research on coordination chemistry utilizes this compound derivatives in the synthesis and study of copper(I) complexes, which are relevant for understanding ligand-metal interactions and their implications in catalysis and materials science. These studies offer insights into the structural characteristics and potential applications of these complexes in catalysis and electronic materials (Dehghanpour et al., 2007).

Analytical Chemistry and Sensor Development Moreover, this compound finds applications in analytical chemistry, where its derivatives are used in the design of fluorescent sensors for the selective detection of metal ions. This research contributes to the development of new diagnostic tools and sensors for environmental monitoring and biomedical applications (Khan et al., 2018).

properties

IUPAC Name

1-phenyl-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGLXJZCODDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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